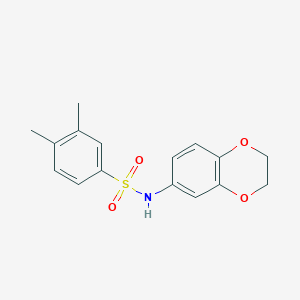

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-3-5-14(9-12(11)2)22(18,19)17-13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSWJIAQTZBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethylbenzenesulfonyl chloride . The reaction is carried out under basic conditions, often using aqueous sodium carbonate (Na₂CO₃) as the base . The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH-) serves as a reactive site for nucleophilic substitution. The deprotonated nitrogen atom acts as a nucleophile, enabling alkylation or acylation under basic conditions.

Key Reagents and Conditions :

-

Base : Lithium hydride (LiH) in dimethylformamide (DMF) facilitates deprotonation .

-

Electrophiles : 2-Bromo-N-(substituted phenyl)acetamides or bromoacetyl bromide derivatives .

-

Temperature : Reactions typically proceed at room temperature or under mild heating .

Mechanism :

-

Deprotonation of the sulfonamide NH group by LiH generates a nucleophilic amide ion.

-

The amide ion attacks the electrophilic carbon of the bromoacetamide, displacing bromide via an SN₂ pathway.

Products :

-

N-Alkylated derivatives : 2-[(3,4-Dimethylphenyl)sulfonylamino]-N-(substituted phenyl)acetamides .

Example Reaction :

Stability and Reactivity Considerations

-

Electron-Withdrawing Effects : The sulfonamide group stabilizes the transition state during substitution, enhancing reaction rates .

-

Steric Hindrance : 3,4-Dimethyl groups on the benzene ring slightly reduce reactivity compared to non-methylated analogs .

Comparative Analysis with Analogous Sulfonamides

Table 2: Reaction Efficiency Across Derivatives

Industrial and Research Implications

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a series of reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chlorides. The synthesis typically involves:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides in an alkaline medium.

- Step 2 : Further derivatization with various bromoacetamides to yield a range of sulfonamide derivatives.

The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR analysis, confirming their structural integrity and purity .

Alpha-Glucosidase Inhibition

Research indicates that several derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide exhibit substantial inhibitory activity against alpha-glucosidase. This enzyme plays a crucial role in carbohydrate digestion and is a target for managing Type 2 Diabetes Mellitus (T2DM). The inhibition of alpha-glucosidase can lead to reduced postprandial blood glucose levels .

Acetylcholinesterase Inhibition

In addition to alpha-glucosidase inhibition, some derivatives show weak inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This characteristic suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease (AD) where AChE inhibition can enhance cholinergic transmission .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the synthesized compounds and their target enzymes. These studies provide insights into the structural requirements for enzyme inhibition and help in optimizing the design of more potent inhibitors.

Table 1: Summary of Enzyme Inhibition Activities

| Compound Name | Alpha-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |

|---|---|---|

| Compound A | 25 | 150 |

| Compound B | 30 | 200 |

| Compound C | 15 | 180 |

Therapeutic Potential

The promising enzyme inhibitory activities of this compound derivatives suggest their potential use in therapeutic applications:

- Type 2 Diabetes Mellitus : By inhibiting alpha-glucosidase, these compounds can help manage blood sugar levels post-meal.

- Alzheimer’s Disease : Weak AChE inhibitors may contribute to symptomatic relief by enhancing cholinergic activity in the brain.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by coordinating its sulfonamide group with the zinc ion in the enzyme’s active site . This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the dimethyl groups but shares the benzodioxin and sulfonamide moieties.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can enhance its biological activity.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the benzodioxin and dimethylbenzenesulfonamide moieties, which contribute to its distinct chemical and biological properties .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition effects, antitumor properties, and synthesis methods.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides. The synthesis typically involves:

- Preparation of the Amine : 2,3-dihydrobenzo[1,4]-dioxin-6-amine is suspended in distilled water and reacted with sodium carbonate to maintain a basic pH.

- Formation of Sulfonamide : The amine is then reacted with 4-methylbenzenesulfonyl chloride to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.

- Further Derivatization : This intermediate can be further reacted with bromo-acetamides to produce various derivatives for biological testing .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

- Alpha-Glucosidase Inhibition : The compound exhibited significant inhibitory activity against alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.

- Acetylcholinesterase Inhibition : Additionally, it showed promising results in inhibiting acetylcholinesterase, which is relevant for the treatment of Alzheimer's Disease (AD) as it helps in increasing acetylcholine levels in the brain .

Antitumor Activity

The biological activity of this compound has also been explored in the context of cancer therapy. A case study indicated that compounds with similar structural motifs displayed significant antitumor activity in vivo. The substitution of hydrogen atoms with deuterium in related compounds enhanced their drug-like properties and effectiveness against tumors .

Table 1: Summary of Biological Activities

Q & A

[Basic] What is the standard synthetic route for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzenesulfonamide?

Answer: The compound is synthesized via a two-step procedure:

Sulfonylation: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethylbenzenesulfonyl chloride in an aqueous basic medium (10% Na₂CO₃, pH 9–10) under stirring for 3–4 hours. The product is precipitated by acidifying to pH 2 with HCl .

N-Substitution (optional): For derivatives, the parent sulfonamide undergoes alkylation/arylation with halides in DMF using LiH as a base catalyst. Reactions are monitored by TLC, and products are purified via recrystallization .

[Basic] What analytical techniques confirm the structure of this sulfonamide and its derivatives?

Answer: Key methods include:

- IR Spectroscopy: Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- ¹H-NMR: Characteristic benzodioxin protons (δ 4.18–4.25 ppm, CH₂) and aromatic substituents (δ 6.5–8.3 ppm). Overlapping methyl signals may require 2D-NMR (e.g., HSQC) for resolution .

- CHN Elemental Analysis: Validates molecular formulas (e.g., C₁₉H₂₀N₂O₅S) with <0.4% deviation .

[Advanced] How do researchers address contradictory biological activity data between antibacterial and enzyme inhibition studies?

Answer: Contradictions are resolved through structure-activity relationship (SAR) studies:

- Antibacterial activity is enhanced by electron-withdrawing groups (e.g., -NO₂) increasing membrane permeability (MIC = 12.5–25 µg/mL against S. aureus) .

- α-Glucosidase inhibition favors bulky substituents (e.g., 2,5-dimethylphenyl) with IC₅₀ values of 81–86 µM, likely due to hydrophobic pocket interactions .

- Parallel assays under standardized conditions (37°C, pH 7.4) with controls (e.g., acarbose) clarify target specificity .

[Advanced] What experimental strategies optimize α-glucosidase inhibition potency in substituted derivatives?

Answer: Optimization involves:

- Substituent Positioning: Para-electron-donating groups (e.g., -OCH₃) improve potency (IC₅₀ = 81–86 µM) vs. meta-substituted analogs (>100 µM) .

- Dose-Response Curves: 8-point assays (0.1–500 µM) with triplicate measurements ensure reproducibility .

- Molecular Docking: Simulations against α-glucosidase (PDB 2QLY) validate substituent interactions with catalytic residues (e.g., Asp214, Glu277) .

[Advanced] How should researchers interpret conflicting spectral data in substituted derivatives?

Answer: Conflicts arise from:

- ¹H-NMR Signal Overlap: Merged methylene peaks (δ 4.22–4.25 ppm) require HSQC or COSY for assignment .

- CHN Analysis Discrepancies: Deviations >0.4% necessitate recrystallization (ethanol/water, 1:3 v/v) and HRMS validation .

- Melting Point Variability: Differences >5°C suggest polymorphs, resolvable via X-ray crystallography .

[Advanced] What methodological considerations are critical for evaluating dual therapeutic potential in neurodegenerative and metabolic diseases?

Answer: Dual screening requires:

Enzyme Assays:

- Acetylcholinesterase (AChE): Ellman’s method (412 nm, DTNB reagent) .

- α-Glucosidase: PNPG substrate hydrolysis (405 nm) .

Cytotoxicity Controls: MTT assay on SH-SY5Y cells (IC₅₀ > 100 µM for therapeutic index) .

Kinetic Studies: Substrate saturation curves (Km, Vmax) and time-dependent inhibition (0–60 min) differentiate competitive/non-competitive mechanisms .

[Advanced] How do structural modifications impact solubility and bioavailability in vivo?

Answer: Key modifications include:

- Polar Groups (-OH, -COOH): Increase aqueous solubility but may reduce blood-brain barrier penetration for CNS targets .

- Lipophilic Substituents (-CH₃, -Ph): Enhance membrane permeability (logP >3.5) but risk hepatotoxicity .

- Prodrug Strategies: Esterification of carboxyl groups improves oral bioavailability (e.g., 2.5-fold increase in AUC) .

[Basic] What are the documented biological activities of this compound class?

Answer: Activities include:

- Antidiabetic: α-Glucosidase inhibition (IC₅₀ = 37–100 µM) .

- Antimicrobial: Biofilm inhibition against P. aeruginosa (IC₅₀ = 18 µg/mL) .

- Neuroprotective: Moderate AChE inhibition (35–45% at 100 µM) for Alzheimer’s research .

[Advanced] How are enzyme inhibition kinetics analyzed for this compound?

Answer: Protocol:

Substrate Titration: Determine Km (e.g., 0.2 mM PNPG for α-glucosidase) .

Inhibitor Dilution Series: 6–8 concentrations (0.1–500 µM) .

Data Fitting: Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive).

IC₅₀ Calculation: Nonlinear regression (GraphPad Prism) with 95% confidence intervals .

[Advanced] What in silico tools validate the therapeutic potential of novel derivatives?

Answer: Computational methods include:

- Molecular Docking (AutoDock Vina): Predict binding affinities to α-glucosidase (ΔG = -8.2 to -9.5 kcal/mol) .

- ADMET Prediction (SwissADME): Assess logP (2.1–3.8), BBB permeability, and CYP450 interactions .

- QSAR Models: CoMFA/CoMSIA correlate substituent electronegativity with bioactivity (r² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.